molecular formula C28H25N3O6 B2815260 N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 877656-81-0

N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No. B2815260
CAS RN: 877656-81-0
M. Wt: 499.523
InChI Key: BRRXVFATXPYZSH-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C28H25N3O6 and its molecular weight is 499.523. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential Research Applications

Heterocyclic Compound Synthesis

Heterocyclic compounds, especially those incorporating pyrimidine and pyrazole moieties, are of significant interest in medicinal chemistry due to their diverse biological activities. For instance, the synthesis of novel isoxazolines and isoxazoles through cycloaddition processes involves complex organic syntheses similar to those that might be used for the compound . Such synthetic routes offer pathways for creating a variety of heterocyclic compounds with potential applications in drug discovery and development (Rahmouni et al., 2014).

Antimicrobial Activity

Compounds with a pyrimidinyl acetamide structure have been evaluated for antimicrobial activities. Research into novel heterocyclic compounds having a sulfamido moiety, for example, has shown promise in the development of new antimicrobial agents. This suggests that compounds like "N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide" could potentially be explored for antimicrobial properties (Nunna et al., 2014).

Anticancer Research

The investigation into the cytotoxic activities of various heterocyclic derivatives against cancer cell lines is a crucial area of research. For instance, pyrazolopyrimidine derivatives have been synthesized and tested for their in vitro cytotoxic activity against cancer cell lines, indicating the potential of such compounds in anticancer drug development (Al-Sanea et al., 2020). This area of research holds promise for the compound , suggesting possible exploration for anticancer properties.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 3,4-dimethoxyphenethylamine with 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid in the presence of a coupling agent. The resulting intermediate is then acetylated to yield the final product.", "Starting Materials": [ "3,4-dimethoxyphenethylamine", "2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid", "Coupling agent", "Acetic anhydride", "Triethylamine", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Dissolve 3,4-dimethoxyphenethylamine (1.0 equiv) and 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid (1.1 equiv) in methanol.", "Step 2: Add a coupling agent (1.1 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Quench the reaction by adding water and extract the product with diethyl ether.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Step 5: Dissolve the resulting intermediate in acetic anhydride (2.0 equiv) and add triethylamine (2.0 equiv).", "Step 6: Stir the reaction mixture at room temperature for 24 hours.", "Step 7: Quench the reaction by adding water and extract the product with diethyl ether.", "Step 8: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield the final product." ] }

CAS RN

877656-81-0

Product Name

N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

Molecular Formula

C28H25N3O6

Molecular Weight

499.523

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide

InChI

InChI=1S/C28H25N3O6/c1-35-22-13-12-18(16-23(22)36-2)14-15-29-24(32)17-30-25-20-10-6-7-11-21(20)37-26(25)27(33)31(28(30)34)19-8-4-3-5-9-19/h3-13,16H,14-15,17H2,1-2H3,(H,29,32)

InChI Key

BRRXVFATXPYZSH-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53)OC

solubility

not available

Origin of Product

United States

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